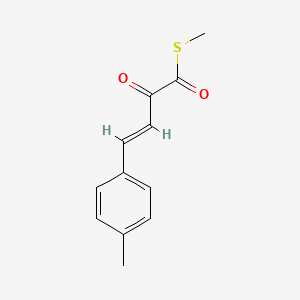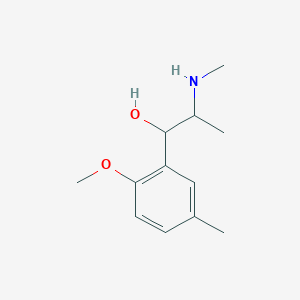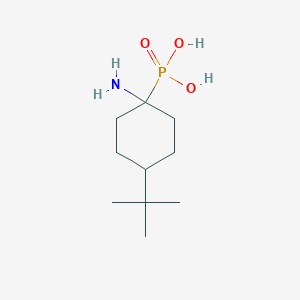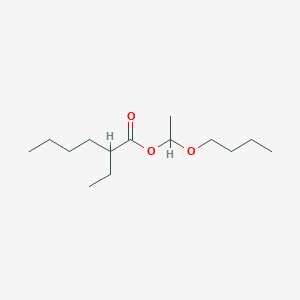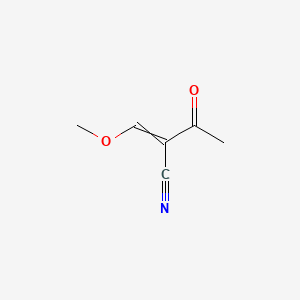![molecular formula C12H17N3O3S B12521541 S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine CAS No. 653600-69-2](/img/structure/B12521541.png)
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:
- Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
- Add phenyl isocyanate to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Aminoethyl-L-cysteine: A toxic analog of lysine with a similar structure but different functional groups.
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and neuroprotective properties.
S-carboxymethyl-L-cysteine: Used as a mucolytic drug with antioxidant properties.
Uniqueness
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with proteins and enzymes, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
653600-69-2 |
|---|---|
Molekularformel |
C12H17N3O3S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChI-Schlüssel |
CCNLXPAWDALBBL-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


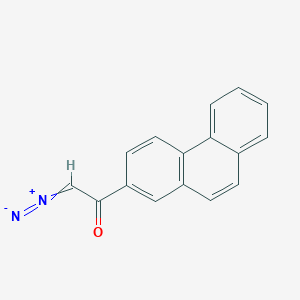




![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

